2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of phenoxypropanone with phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the chemical composition and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The phenoxy and phenylpiperazine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone oxides, while reduction can produce phenoxypropanol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Evaluated for its anxiolytic potential.
Uniqueness
2-Phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of phenoxy and phenylpiperazine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16(23-18-10-6-3-7-11-18)19(22)21-14-12-20(13-15-21)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVMVOUJQEMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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